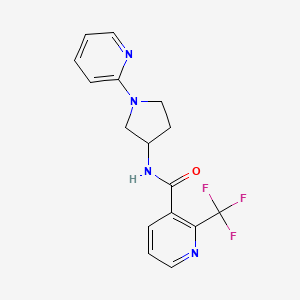![molecular formula C16H16N2O2S2 B7641677 4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641677.png)
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine, also known as Prazosin, is a synthetic compound that belongs to the class of alpha-adrenergic blockers. It was first developed in the 1970s and has been used as an antihypertensive drug to treat high blood pressure. However,
Mecanismo De Acción
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine works by blocking the alpha-1 adrenergic receptors in the body. These receptors are responsible for the constriction of blood vessels, which can lead to high blood pressure. By blocking these receptors, this compound causes blood vessels to dilate, leading to a decrease in blood pressure. In addition, this compound also blocks the alpha-1 adrenergic receptors in the brain, which can reduce the symptoms of PTSD.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It can cause a decrease in blood pressure, which can be beneficial for patients with hypertension. In addition, this compound can cause a decrease in heart rate and cardiac output. This compound has also been shown to have an effect on the sympathetic nervous system, which is responsible for the fight or flight response. By blocking the alpha-1 adrenergic receptors, this compound can reduce the symptoms of anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it easier to study. In addition, this compound is relatively inexpensive and widely available, which makes it easier to obtain for research purposes. However, this compound also has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. In addition, this compound can have side effects such as dizziness and fatigue, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine. One area of research is the use of this compound in the treatment of other psychiatric disorders such as anxiety and depression. Another area of research is the development of new drugs that target the alpha-1 adrenergic receptors more selectively than this compound. Finally, research could focus on the development of new formulations of this compound that have a longer half-life and fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to be effective in the treatment of PTSD and has several advantages for lab experiments. However, it also has some limitations and there is still much research to be done in this area.
Métodos De Síntesis
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine is synthesized by reacting 2-amino-4-methoxybenzothiazole with 4-methylsulfinylbenzyl chloride in the presence of a base. The resulting compound is then purified to obtain this compound.
Aplicaciones Científicas De Investigación
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that this compound can reduce the severity and frequency of nightmares in patients with PTSD. It is believed that this compound works by blocking the alpha-1 adrenergic receptors in the brain, which are responsible for the fight or flight response.
Propiedades
IUPAC Name |
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-20-13-4-3-5-14-15(13)18-16(21-14)17-10-11-6-8-12(9-7-11)22(2)19/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYZQVDVXFUSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=C(C=C3)S(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641596.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641609.png)
![5-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641620.png)


![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641656.png)
![2-benzyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641658.png)
![5-(2-methylpropyl)-N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7641660.png)

![2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641686.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)
![N-ethyl-2-[[4-(4-fluorophenoxy)pyrimidin-2-yl]amino]acetamide](/img/structure/B7641699.png)
![(2R)-2-[2-(4-fluorophenyl)propylamino]propan-1-ol](/img/structure/B7641706.png)